Cas no 886896-47-5 (8-(3,5-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

8-(3,5-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione structure
886896-47-5 structure
商品名:8-(3,5-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
CAS番号:886896-47-5
MF:C25H23N5O3
メガワット:441.481825113297
CID:5476045

8-(3,5-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 化学的及び物理的性質

名前と識別子

    • 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 8-(3,5-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl- (9CI)
    • 8-(3,5-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
    • インチ: 1S/C25H23N5O3/c1-15-10-16(2)12-19(11-15)30-20(18-8-6-5-7-9-18)14-28-21-22(26-24(28)30)27(4)25(33)29(23(21)32)13-17(3)31/h5-12,14H,13H2,1-4H3
    • InChIKey: JFOPGSLIHJSZCX-UHFFFAOYSA-N
    • ほほえんだ: N12C=C(C3=CC=CC=C3)N(C3=CC(C)=CC(C)=C3)C1=NC1=C2C(=O)N(CC(=O)C)C(=O)N1C

8-(3,5-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2589-0235-15mg
8-(3,5-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
886896-47-5 90%+
15mg
$89.0 2023-07-28
Life Chemicals
F2589-0235-30mg
8-(3,5-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
886896-47-5 90%+
30mg
$119.0 2023-07-28
Life Chemicals
F2589-0235-10mg
8-(3,5-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
886896-47-5 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F2589-0235-50mg
8-(3,5-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
886896-47-5 90%+
50mg
$160.0 2023-07-28
Life Chemicals
F2589-0235-4mg
8-(3,5-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
886896-47-5 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F2589-0235-5mg
8-(3,5-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
886896-47-5 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F2589-0235-40mg
8-(3,5-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
886896-47-5 90%+
40mg
$140.0 2023-07-28
Life Chemicals
F2589-0235-20μmol
8-(3,5-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
886896-47-5 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F2589-0235-25mg
8-(3,5-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
886896-47-5 90%+
25mg
$109.0 2023-07-28
Life Chemicals
F2589-0235-10μmol
8-(3,5-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
886896-47-5 90%+
10μmol
$69.0 2023-07-28

8-(3,5-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 関連文献

8-(3,5-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dioneに関する追加情報

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8-(3,5-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione: A Comprehensive Overview

The compound with CAS No 886896-47-5, named 8-(3,5-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione, is a highly specialized organic molecule with significant potential in the field of drug discovery and chemical research. This compound belongs to the class of imidazo[1,2-g]purine derivatives, which have garnered considerable attention due to their unique structural features and promising biological activities. The molecule's structure is characterized by a purine-like core with multiple substituents that confer it with distinct properties.

The imidazo[1,2-g]purine framework is a heterocyclic system that combines the structural elements of purines and imidazoles. This combination is known to enhance the molecule's stability and bioavailability. The substituents attached to the core structure play a crucial role in determining its pharmacological properties. In this compound, the substituents include a 3,5-dimethylphenyl group at position 8 and a phenyl group at position 7. Additionally, a methyl group is present at position 1 and an oxopropyl group at position 3. These substituents not only diversify the molecule's chemical profile but also contribute to its potential as a lead compound in drug development.

Recent studies have highlighted the importance of imidazo[1,2-g]purine derivatives in various therapeutic areas. For instance, researchers have explored their potential as anticancer agents due to their ability to inhibit key enzymes involved in cancer cell proliferation. The presence of electron-withdrawing groups like the oxopropyl moiety enhances the molecule's ability to interact with biological targets such as kinases and proteases. Furthermore, the dimethylphenyl substituent at position 8 has been shown to improve the compound's solubility and permeability across biological membranes.

One of the most intriguing aspects of this compound is its dual functionality. The purine-like core provides a scaffold for interactions with nucleic acids and proteins involved in DNA repair mechanisms. Meanwhile, the imidazole ring contributes to hydrogen bonding capabilities and metal chelation properties. These dual functionalities make this compound a promising candidate for developing drugs targeting diseases such as cancer and neurodegenerative disorders.

Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis of this compound. Traditional methods often involved multi-step reactions with low yields; however, modern techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have significantly improved both efficiency and scalability. These innovations have made it possible to produce this compound in larger quantities for preclinical studies.

In terms of biological activity assays conducted on this compound reveal remarkable selectivity towards specific molecular targets. For example studies demonstrate that it exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. This selectivity suggests that it could serve as a lead compound for developing anti-cancer therapies with minimal off-target effects.

Moreover preliminary toxicity studies indicate that this compound has acceptable safety profiles when administered at therapeutic doses. Its ability to cross the blood-brain barrier also opens up possibilities for treating central nervous system disorders such as Alzheimer's disease or Parkinson's disease where modulation of purine receptors may play a beneficial role.

The structural versatility of this compound also makes it an attractive candidate for further chemical modifications aimed at enhancing its efficacy or reducing potential side effects. Researchers are actively exploring strategies such as substituent optimization and prodrug design to maximize its therapeutic potential while minimizing adverse effects.

In conclusion CAS No 886896-47-5 represents a cutting-edge molecule within the realm of medicinal chemistry offering immense promise for future drug development efforts. Its unique structure combined with favorable pharmacological properties positions it as a valuable asset in advancing treatments for various diseases including cancer neurodegenerative conditions and inflammatory disorders.

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